molecular formula C9H8ClNO B14404129 1-(1-Chloroethyl)-4-isocyanatobenzene CAS No. 88465-52-5

1-(1-Chloroethyl)-4-isocyanatobenzene

Cat. No.: B14404129
CAS No.: 88465-52-5
M. Wt: 181.62 g/mol
InChI Key: IPXMKSAVMUIUFG-UHFFFAOYSA-N
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Description

Chemical Identity: 1-(1-Chloroethyl)-4-isocyanatobenzene (IUPAC name: 1-chloro-4-isocyanatobenzene) is an aromatic compound featuring a chloroethyl (–CH₂Cl) and an isocyanate (–NCO) group on a benzene ring. Its molecular formula is C₉H₇ClNO, with a molecular weight of 183.61 g/mol . This compound is also known by synonyms such as p-chlorophenyl isocyanate and isocyanic acid p-chlorophenyl ester .

Synthesis and Applications:
The compound is synthesized via reactions involving chloroethylbenzene derivatives. For example, 1-chloro-4-(1-chloroethyl)benzene (CAS: 54789-30-9) serves as a precursor in catalytic asymmetric reductive acyl cross-coupling reactions to produce enantioenriched ketones . Additionally, derivatives of this compound are intermediates in pharmaceutical syntheses, such as ibuprofen production via carboxylation .

Properties

CAS No.

88465-52-5

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

1-(1-chloroethyl)-4-isocyanatobenzene

InChI

InChI=1S/C9H8ClNO/c1-7(10)8-2-4-9(5-3-8)11-6-12/h2-5,7H,1H3

InChI Key

IPXMKSAVMUIUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N=C=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol and Conditions

  • Reagent Preparation :

    • 4-Chloroaniline is dissolved in anhydrous toluene under nitrogen atmosphere to prevent hydrolysis.
    • Phosgene gas is introduced at 0–5°C to form the intermediate N-(4-chlorophenyl)carbamoyl chloride.
  • Thermal Decomposition :

    • The mixture is heated to 105°C, inducing decomposition of the carbamoyl chloride into 1-chloro-4-isocyanatobenzene and hydrogen chloride.
    • Excess phosgene and HCl are purged with nitrogen, and the product is isolated via fractional distillation or crystallization.

Key Parameters :

Parameter Value Source
Temperature (reaction) 0–5°C (step 1), 105°C (step 2)
Yield 85–93%
Purity (post-distillation) >98%

Physicochemical Properties

Experimental data from multiple sources confirm the compound’s characteristics:

Property Value Source
Melting Point 26–31°C
Boiling Point 203–204°C at 760 mmHg
Density (25°C) 1.26 g/mL
Refractive Index (20°C) 1.5618
Vapor Pressure (20°C) 30 Pa

Discrepancies in melting points (29–31°C vs. 26–29°C) likely arise from differences in crystalline polymorphs or purification methods.

Applications and Derivatives

While the provided sources focus on synthesis, 1-chloro-4-isocyanatobenzene’s utility is evident in:

  • Pharmaceuticals : As a building block for ureas and carbamates.
  • Agrochemicals : Intermediate in herbicide synthesis (e.g., phenylurea derivatives).

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Addition Reactions: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Addition Reactions: Formation of ureas, carbamates, and thiocarbamates.

    Oxidation and Reduction: Formation of carbonyl compounds or amines.

Scientific Research Applications

1-(1-Chloroethyl)-4-isocyanatobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and coatings with specific properties.

    Biological Studies: Investigated for its potential as a reagent in biochemical assays and drug development.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable adducts. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings References
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene C₈H₅ClFNO 185.58 Chloromethyl (–CH₂Cl), fluoro (–F) Used in studies of halogenated isocyanates; higher polarity due to fluorine substitution
4-Chlorobenzyl isothiocyanate C₈H₆ClNS 183.66 Benzyl isothiocyanate (–SCN) Exhibits antimicrobial activity; reacts with thiols in biological systems
1-(Difluoromethyl)-4-isocyanatobenzene C₈H₅F₂NO 169.13 Difluoromethyl (–CF₂H) Enhanced lipophilicity for agrochemical applications; improved metabolic stability
1-Chloro-4-(1-isocyanoethyl)benzene C₉H₈ClN 165.62 Isocyanoethyl (–CH₂NC) Intermediate in organic synthesis; reacts with nucleophiles to form heterocycles
1-Chloro-4-isocyanato-2-nitrobenzene C₇H₄ClN₂O₃ 214.57 Nitro (–NO₂) Used in polymer cross-linking; nitro group increases electrophilicity of isocyanate

Reactivity and Functional Group Analysis

  • Isocyanate Group (–NCO) :
    The isocyanate group in 1-(1-chloroethyl)-4-isocyanatobenzene reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is shared with analogues like 4-chlorobenzyl isothiocyanate, though the latter's –SCN group reacts more selectively with thiols .

  • Chloroethyl Substituent (–CH₂Cl) :
    The chloroethyl group enhances electrophilicity and participates in nucleophilic substitution reactions. For instance, in ibuprofen synthesis, the chloroethyl group in 1-(1-chloroethyl)-4-isobutylbenzene is carboxylated via copper catalysis .

  • Halogen Substitution Effects : Fluorine (in 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene) increases electronegativity and metabolic stability compared to chlorine . Difluoromethyl groups (in 1-(difluoromethyl)-4-isocyanatobenzene) further enhance lipophilicity, making the compound suitable for CNS-targeting drugs .

Q & A

Q. What are the standard synthetic routes for 1-(1-Chloroethyl)-4-isocyanatobenzene, and how can its purity be optimized?

  • Methodological Answer : A common approach involves coupling reactions between chlorinated intermediates and isocyanate precursors. For example, catalytic reductive cross-coupling (e.g., using nickel or palladium catalysts) can link aromatic chlorides with isocyanate-containing moieties . Key steps include:
  • Using anhydrous conditions to avoid hydrolysis of the isocyanate group.
  • Purification via column chromatography or recrystallization to remove unreacted starting materials.
  • Optimizing reaction temperature (typically 60–100°C) to balance yield and side reactions.
    Purity is assessed via HPLC or GC-MS, with impurities identified by comparing retention times to standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify structural features (e.g., chloroethyl and isocyanate groups). For example, the isocyanate group (-NCO) shows a characteristic peak near 125–135 ppm in <sup>13</sup>C NMR .
  • FTIR : The isocyanate stretch appears at ~2250 cm<sup>−1</sup>, while C-Cl bonds absorb at 550–850 cm<sup>−1</sup> .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C9H9ClNO: calculated 182.03) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?

  • Methodological Answer : Asymmetric catalysis using chiral ligands is critical. For example:
  • Catalytic System : Use (R,R)-L1 (a bisphosphine ligand) with nickel catalysts to induce enantioselectivity in cross-coupling reactions .
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral SFC or HPLC with chiral columns.
  • Example Data :
CompoundYield (%)ee (%)
3e5686
3f7691
3g7386
Data adapted from catalytic asymmetric synthesis studies .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • Step 1 : Cross-validate using complementary techniques (e.g., combine <sup>1</sup>H NMR with NOESY or 2D-COSY to resolve overlapping signals) .
  • Step 2 : Perform computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
  • Step 3 : Synthesize reference standards (e.g., via isotopic labeling) to confirm assignments .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : The isocyanate group reacts with water, requiring storage under inert gas (N2 or Ar) in sealed containers .
  • Temperature : Decomposition occurs above 40°C (based on analogous compounds with boiling points ~118–148°C) .
  • Light Exposure : Protect from UV light to prevent photolytic cleavage of C-Cl bonds .

Q. How can researchers design cross-coupling reactions using this compound as a building block?

  • Methodological Answer :
  • Substrate Selection : Pair with arylboronic acids or Grignard reagents in Suzuki or Kumada couplings.
  • Catalyst Optimization : Screen Pd(0)/Pd(II) catalysts with ligands like XPhos for enhanced reactivity .
  • Work-Up : Quench unreacted isocyanate groups with alcohols (e.g., MeOH) to prevent side reactions .

Data Contradiction & Validation

Q. What strategies mitigate discrepancies between theoretical and experimental yields in synthesis?

  • Methodological Answer :
  • Identify Bottlenecks : Use kinetic studies (e.g., in situ IR monitoring) to detect intermediate decomposition .
  • Adjust Stoichiometry : Increase catalyst loading (e.g., from 5 mol% to 10 mol%) if intermediates are unstable.
  • Side Reaction Analysis : Characterize by-products via LC-MS to refine reaction conditions .

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